molecular formula C11H9FN2O B181903 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 30148-19-7

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Cat. No.: B181903
CAS No.: 30148-19-7
M. Wt: 204.2 g/mol
InChI Key: CRHRYUUOKSCFMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the imidazole ring is particularly significant in the design of enzyme inhibitors and receptor modulators .

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHRYUUOKSCFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360979
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-19-7
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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